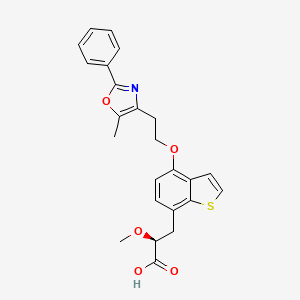
Aleglitazar
Overview
Description
Aleglitazar is a non-thiazolidinedione balanced dual peroxisome proliferator-activated receptor alpha and gamma agonist. It was developed for the potential treatment of hyperglycemia and dyslipidemia in patients with type 2 diabetes mellitus. This compound has glucose-lowering and lipid-modifying effects, making it a promising candidate for managing cardiovascular risk factors in diabetic patients .
Mechanism of Action
Target of Action
Aleglitazar is an agonist at the peroxisome proliferator-activated receptor (PPAR) for both the PPARα and PPARγ receptor subtypes . These receptors play a crucial role in controlling lipid levels and glucose levels, which are key factors in managing dyslipidemia and insulin sensitivity in diabetes .
Mode of Action
This compound was designed to be an agonist at the PPAR for both the PPARα and PPARγ receptor subtypes . The agonistic action at PPARα controls lipid levels, improving dyslipidemia, while the agonistic action at PPARγ controls glucose levels, improving insulin sensitivity in diabetes .
Biochemical Pathways
This compound’s action on PPARα and PPARγ receptors affects the expression of genes involved in glucose homeostasis, lipid metabolism, inflammation, and cell differentiation . This dual action allows it to control both lipid and glucose levels in a synergistic manner .
Pharmacokinetics
After warfarin dosing, this compound trough concentrations remained within the same range .
Result of Action
This compound has been shown to increase cell viability and reduce apoptosis in human cardiomyocytes exposed to simulated ischemia-reperfusion . It also increased P-Akt/P-eNOS levels in human cardiomyocytes . In clinical trials, this compound was able to control both lipid and glucose levels in patients with type II diabetes .
Action Environment
The efficacy and safety of this compound can be influenced by various environmental factors. For instance, in patients with type II diabetes, this compound is being investigated for its potential to reduce their risks of cardiovascular mortality and morbidity . .
Biochemical Analysis
Biochemical Properties
Aleglitazar interacts with two key biomolecules: PPARα and PPARγ . As an agonist, it binds to these receptors, activating them . The activation of PPARα controls lipid levels, improving dyslipidemia, while the activation of PPARγ controls glucose levels, enhancing insulin sensitivity in diabetes .
Cellular Effects
This compound has shown to increase cell viability and reduce apoptosis in human cardiomyocytes . It also increased P-Akt/P-eNOS levels in human cardiomyocytes . These effects were partially blocked by siPPARα alone or siPPARγ alone, and completely blocked by siPPARα+siPPARγ .
Molecular Mechanism
The molecular mechanism of this compound involves its agonistic action on PPARα and PPARγ . By binding and activating these receptors, this compound exerts its effects at the molecular level . This includes controlling lipid and glucose levels, which improves dyslipidemia and insulin sensitivity in diabetes, respectively .
Temporal Effects in Laboratory Settings
In phase II trials, this compound was associated with significantly reduced levels of glycated haemoglobin, triglycerides, and LDL cholesterol, as well as increased HDL-cholesterol concentration . The trial was terminated prematurely due to increased rates of safety endpoints in the this compound group .
Dosage Effects in Animal Models
In animal models, this compound at concentrations of 150–600 nM increased cell viability and reduced apoptosis . It also protected against myocardial apoptosis caused by hypoxia-reoxygenation in vitro and reduced infarct size in vivo .
Metabolic Pathways
This compound’s metabolic pathways involve its agonistic action on PPARα and PPARγ . Activation of PPARα controls lipid levels, improving dyslipidemia, while activation of PPARγ controls glucose levels, improving insulin sensitivity in diabetes .
Transport and Distribution
Given its molecular mechanism, it is likely that it is transported to the nucleus where it binds to PPARα and PPARγ .
Subcellular Localization
As a PPAR agonist, this compound is likely to be localized in the nucleus where it binds to PPARα and PPARγ . This binding activates these receptors, leading to the transcription of genes involved in lipid and glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aleglitazar involves several key steps, including the formation of the oxazole ring and the benzothiophene moiety. The process typically starts with the preparation of the oxazole intermediate, followed by the coupling of the benzothiophene derivative. The final step involves the esterification of the intermediate to produce this compound. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product. The process is designed to minimize waste and reduce production costs while maintaining high efficiency .
Chemical Reactions Analysis
Types of Reactions
Aleglitazar undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at the benzothiophene or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound. These products are often studied for their pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Chemistry: Used as a model compound to study dual peroxisome proliferator-activated receptor agonists.
Biology: Investigated for its effects on gene expression and cellular metabolism.
Medicine: Explored as a treatment for type 2 diabetes mellitus and associated cardiovascular risks.
Industry: Potential use in the development of new therapeutic agents targeting metabolic disorders
Comparison with Similar Compounds
Similar Compounds
Pioglitazone: A peroxisome proliferator-activated receptor gamma agonist used to improve insulin sensitivity.
Fenofibrate: A peroxisome proliferator-activated receptor alpha agonist used to lower lipid levels.
Tesaglitazar: Another dual peroxisome proliferator-activated receptor alpha and gamma agonist
Uniqueness of Aleglitazar
This compound is unique due to its balanced dual agonistic action on both peroxisome proliferator-activated receptor alpha and gamma, providing comprehensive management of both lipid and glucose levels. This balanced activity differentiates it from other compounds that primarily target one receptor subtype .
Properties
IUPAC Name |
(2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5S/c1-15-19(25-23(30-15)16-6-4-3-5-7-16)10-12-29-20-9-8-17(14-21(28-2)24(26)27)22-18(20)11-13-31-22/h3-9,11,13,21H,10,12,14H2,1-2H3,(H,26,27)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYKLWSKQJBGCS-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC(C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)C[C@@H](C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197193 | |
| Record name | Aleglitazar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Aleglitazar was rationally designed to be an agonist at the peroxisome proliferator-activated receptor (PPAR) for both the PPARα and PPARγ receptor subtypes. Agonistic action at PPARα controls lipid levels, which improves dyslipidemia, and agonistic action at PPARγ controls glucose levels, which improves insulin sensitivity in diabetes. | |
| Record name | Aleglitazar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08915 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
475479-34-6 | |
| Record name | Aleglitazar | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475479-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aleglitazar [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475479346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aleglitazar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08915 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aleglitazar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALEGLITAZAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41T4OAG59U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
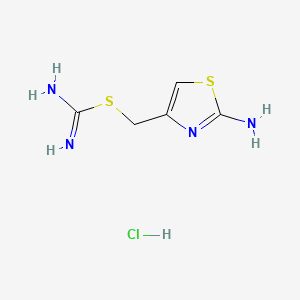
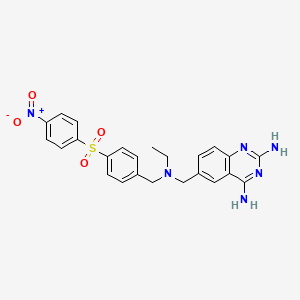
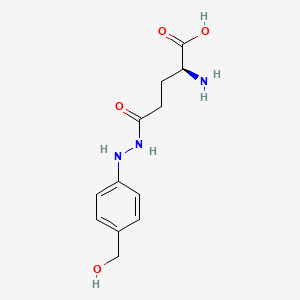
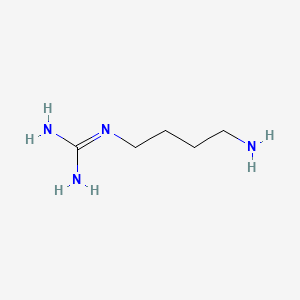
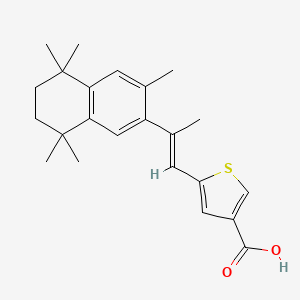

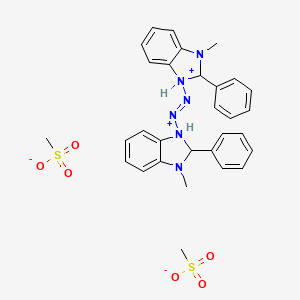
![1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine](/img/structure/B1664436.png)

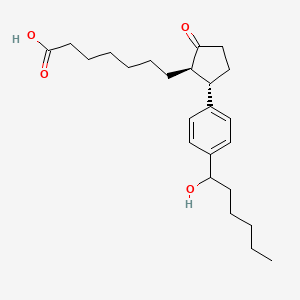
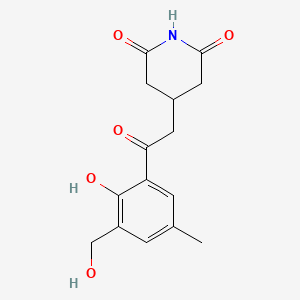


![N-[4-[(4aR,10bS)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(E)-but-2-enedioic acid](/img/structure/B1664443.png)
